6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid
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Overview
Description
6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid typically involves the halogenation and functionalization of pyridine derivatives. One common method includes the fluorination of 2-chloro-5-methylpyridine followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, methylation, and carboxylation steps, often optimized for high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 2-Chloro-6-methylpyridine-3-carboxylic acid
- 3-Methylpyridine-2-carboxylic acid
Uniqueness
6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12) |
InChI Key |
HXADZOPOUYKEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)O)F |
Origin of Product |
United States |
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